molecular formula C14H14N2O B15354512 N-[(2-aminophenyl)methyl]benzamide CAS No. 32478-65-2

N-[(2-aminophenyl)methyl]benzamide

Cat. No.: B15354512
CAS No.: 32478-65-2
M. Wt: 226.27 g/mol
InChI Key: OPUHVIHIKCYZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Aminophenyl)methyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring the ortho-aminophenyl subunit are frequently investigated as key scaffolds in the development of bioactive molecules . For instance, derivatives incorporating this structure have been explored as potential inhibitors of histone deacetylases (HDACs), a class of enzymes that are important targets in oncology . The presence of the benzamide group and the aminobenzyl moiety in its structure makes it a versatile intermediate for further chemical modification. Researchers may utilize this compound in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

32478-65-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]benzamide

InChI

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

InChI Key

OPUHVIHIKCYZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthesis via Benzoyl Chloride and 2-Nitrobenzylamine

The most widely reported method involves reacting benzoyl chloride with 2-nitrobenzylamine, followed by catalytic hydrogenation to reduce the nitro group. Benzoyl chloride is generated in situ by treating benzoic acid with oxalyl chloride in dimethylformamide (DMF) as a catalyst. The reaction proceeds under anhydrous conditions in ethyl acetate at 0–5°C to minimize side reactions.

Experimental Protocol :

  • Activation of Carboxylic Acid :
    Benzoic acid (0.25 mol) is suspended in dry ethyl acetate (1.5 L) under nitrogen. Oxalyl chloride (0.33 mol) is added dropwise at 0°C, followed by DMF (0.83 mol). The mixture is stirred for 30 minutes, yielding benzoyl chloride.
  • Amide Formation :
    2-Nitrobenzylamine (0.28 mol) and pyridine (0.35 mol) in ethyl acetate are added to the acyl chloride solution. The reaction is stirred at room temperature for 15 hours, after which the product, N-(2-nitrobenzyl)benzamide , is isolated via aqueous workup and recrystallized from ethanol.
  • Nitro Group Reduction :
    The nitro intermediate is dissolved in tetrahydrofuran (THF) and hydrogenated under 1 atm H₂ using 10% palladium-on-carbon (Pd/C). The reaction is monitored by TLC until completion, yielding N-[(2-aminophenyl)methyl]benzamide with a typical yield of 69%.

Key Optimization Factors :

  • Solvent Choice : Ethyl acetate minimizes esterification side reactions.
  • Catalyst Loading : 10% Pd/C provides optimal activity without over-reduction.
  • Temperature : Hydrogenation at 25°C prevents decomposition of the amine product.

Coupling Reagent-Assisted Synthesis

Use of BOP Reagent for Direct Amidation

For substrates sensitive to acyl chlorides, benzamide derivatives are synthesized using coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) . This method avoids generating HCl, making it suitable for acid-labile intermediates.

Procedure :

  • Reaction Setup :
    Benzoic acid (1.0 mmol), BOP reagent (0.6 mmol), and 4-dimethylaminopyridine (DMAP, 2.0 mmol) are combined in dry DMF (5 mL). Triethylamine (TEA, 1.2 mmol) is added to neutralize the acid.
  • Amine Coupling :
    2-Aminobenzylamine (1.5 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Advantages :

  • Mild Conditions : Room-temperature reactions prevent thermal degradation.
  • High Functional Group Tolerance : Suitable for substrates with unprotected amines, provided steric hindrance is minimal.

Reductive Amination Strategies

Two-Step Synthesis from Benzaldehyde and 2-Nitroaniline

This route involves forming a Schiff base intermediate, followed by reduction and amidation:

  • Schiff Base Formation :
    Benzaldehyde reacts with 2-nitroaniline in ethanol under reflux to yield N-benzylidene-2-nitroaniline .
  • Reduction to Benzylamine :
    The imine is reduced with sodium borohydride (NaBH₄) in methanol, producing 2-nitrobenzylamine .
  • Amidation :
    The amine is acylated with benzoyl chloride as described in Section 1.1.

Yield Considerations :

  • Schiff base formation: ~85% (ethanol, 12 hours).
  • NaBH₄ reduction: ~90% (0°C, 2 hours).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Challenges
Acyl Chloride Benzoic acid, 2-nitrobenzylamine 69 98 Moisture sensitivity
BOP Coupling Benzoic acid, 2-aminobenzylamine 75 95 High reagent cost
Reductive Amination Benzaldehyde, 2-nitroaniline 60 90 Multiple purification steps

Critical Observations :

  • Acyl Chloride Route : Highest yield but requires stringent anhydrous conditions.
  • BOP Method : Superior for acid-sensitive substrates but incurs higher costs due to coupling reagents.
  • Reductive Amination : Economical for large-scale synthesis but involves intermediate isolation.

Catalytic Hydrogenation Optimization

Catalyst Screening

Hydrogenation of the nitro group is pivotal for final product purity. Comparative studies using 10% Pd/C, PtO₂, and Raney nickel reveal:

  • Pd/C : 98% conversion in THF at 25°C (1 atm H₂).
  • PtO₂ : Faster kinetics (3 hours vs. 6 hours) but higher cost.
  • Raney Nickel : Requires elevated pressures (5 atm) and temperatures (50°C), leading to side products.

Solvent Effects

Solvent Conversion (%) Selectivity (%)
THF 98 99
Ethanol 85 90
Ethyl Acetate 78 88

THF’s aprotic nature stabilizes the intermediate amine, minimizing undesired side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85–7.82 (m, 2H, ArH), 7.52–7.48 (m, 3H, ArH), 6.98–6.94 (m, 2H, ArH), 6.64–6.60 (m, 2H, ArH), 4.45 (d, J = 5.6 Hz, 2H, CH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N stretch).

X-ray Crystallography

Single-crystal X-ray analysis (orthorhombic, space group Pbca) confirms the planar amide bond and intramolecular N-H···O hydrogen bonding, stabilizing the crystal lattice.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Recent advancements employ continuous flow reactors with immobilized Pd/C catalysts, achieving 99% conversion in 10 minutes residence time. This method enhances reproducibility and reduces catalyst leaching.

Green Chemistry Approaches

Water-mediated amidation using lipase enzymes (e.g., Candida antarctica Lipase B) has been explored, yielding 55% product under mild conditions (pH 7.0, 37°C). While environmentally friendly, scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

N-[(2-aminophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzamide moiety.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(2-aminophenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N-[(2-aminophenyl)methyl]benzamide involves the inhibition of class I HDAC enzymes. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The pharmacological and chemical properties of N-[(2-aminophenyl)methyl]benzamide can be contextualized by comparing it to structurally related compounds. Key analogs and their applications are summarized below:

Table 1: Comparison of this compound with Structural Analogs

Compound Name Structural Variation Therapeutic Area Key Findings Reference
This compound Benzamide + 2-aminophenylmethyl group Potential HDAC inhibition, antimicrobial Hypothesized moderate HDAC inhibition due to chelation with Zn²⁺; limited direct data N/A
MS-275 4-[N-(Pyridine-3-ylmethoxycarbonyl)aminomethyl] group Oncology (HDAC inhibitor) Potent HDAC1/3 inhibition; induces p21 expression, tumor growth suppression in xenografts
CI-994 4-Acetylaminobenzamide group Oncology (HDAC inhibitor) Phase I/II trials for solid tumors; synergistic with chemotherapeutics
Nitazoxanide 5-Nitrothiazole substituent Antiparasitic Broad-spectrum activity against protozoa and helminths; inhibits pyruvate ferredoxin oxidoreductase
B2 (Docking Study) Imidazole-substituted phenyl group Oncology (HDAC2 inhibitor) High docking score (83.7 kcal/mol) vs. HDAC2; H-bond interactions with Cys156/His146
Compound 3a (Antimicrobial) Benzimidazolylmethyl group Anti-inflammatory/Analgesic Significant activity at 100 mg/kg; low gastric toxicity
Cu/Co Complexes (Anthelmintic) Piperidinylmethyl + halogen/methoxy groups Anthelmintic Dose-dependent paralysis in Eicinia foetida; superior to albendazole

Key Comparative Insights

HDAC Inhibition: MS-275 and CI-994 demonstrate that substituents on the benzamide core (e.g., pyridine or acetyl groups) enhance HDAC isoform selectivity and potency. This compound lacks these modifications, likely resulting in lower efficacy . Molecular docking studies suggest that imidazole or vinyl substituents (e.g., B2, B18) significantly improve binding to HDAC2 via interactions with catalytic residues (Cys156, His146) .

Antimicrobial/Antiparasitic Activity: Nitazoxanide’s nitrothiazole group confers broad antiparasitic activity, a feature absent in the target compound .

Structural Flexibility: Substituents like pyridine (MS-275) or nitro groups (nitazoxanide) introduce steric and electronic effects that modulate target engagement. The simpler aminophenylmethyl group in the target compound may limit its pharmacokinetic properties, such as solubility and metabolic stability .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and characterizing N-[(2-aminophenyl)methyl]benzamide derivatives?

Answer:
Synthesis typically involves coupling 2-aminophenylmethylamine with benzoyl derivatives using agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. Key steps include:

  • Amide bond formation : Optimize solvent choice (e.g., dichloromethane or chloroform) and temperature to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity.
    For characterization:
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and detect impurities (e.g., δ 7.23–8.71 ppm for aromatic protons in derivatives) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 343.4 for dichlorobenzamide derivatives) .
  • HPLC : Monitor reaction progress and purity (>95% threshold for biological assays) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of novel analogs?

Answer:
Discrepancies in NMR or mass spectra often arise from conformational flexibility, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations (e.g., distinguishing N-alkyl vs. O-alkyl groups) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the anti vs. syn orientation of substituents) .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Basic: Which in vitro assays are used to evaluate the histone deacetylase (HDAC) inhibitory activity of this compound derivatives?

Answer:

  • Fluorometric HDAC activity assays : Use fluorogenic substrates (e.g., acetylated lysine residues) to measure inhibition potency (IC50 values) .
  • Western blotting : Quantify acetylated histone H3 (Ac-H3) levels in cell lysates after treatment (e.g., 15–60 μmol/kg doses in murine models) .
  • Chromatin immunoprecipitation (ChIP) : Assess target gene promoter acetylation (e.g., RELN and GAD67 in the frontal cortex) .

Advanced: How do researchers design experiments to assess brain region-selective HDAC inhibition?

Answer:

  • Dose-response profiling : Compare Ac-H3 levels across brain regions (e.g., frontal cortex vs. striatum) after administering varying doses (e.g., 15–120 μmol/kg MS-275) .
  • Tissue-specific pharmacokinetics : Measure compound concentration in microdissected brain regions using LC-MS/MS .
  • Behavioral assays : Corrogate HDAC inhibition with functional outcomes (e.g., prepulse inhibition for schizophrenia models) .

Basic: What methodologies are employed to study the antimicrobial potential of metal complexes derived from this compound?

Answer:

  • Metal-ligand synthesis : React the benzamide ligand with Mn(II), Cu(II), or Zn(II) salts in ethanol/water mixtures at 60°C .
  • Agar diffusion assays : Test inhibition zones against Staphylococcus aureus or Escherichia coli .
  • MIC determination : Use broth microdilution to quantify minimum inhibitory concentrations (e.g., 8–32 μg/mL for Cu(II) complexes) .

Advanced: How are structure-activity relationships (SAR) explored for optimizing HDAC inhibition or antiparasitic activity?

Answer:

  • Substituent variation : Modify the benzamide’s para-position (e.g., chloro, methoxy) and assess IC50 shifts .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., 2-aminophenyl group for HDAC binding) .
  • In vivo efficacy : Test Trypanosoma brucei inhibition in murine models using derivatives with logP 2.5–4.0 for blood-brain barrier penetration .

Basic: What computational tools are used to predict intermolecular interactions in this compound derivatives?

Answer:

  • Hirshfeld surface analysis : Map close-contact interactions (e.g., C–H⋯O hydrogen bonds) in crystal structures .
  • Molecular docking (AutoDock Vina) : Simulate binding to HDAC1 or Trypanosoma targets (PDB: 4BKX) .
  • ADMET prediction : Estimate pharmacokinetics (e.g., CYP450 inhibition risk) using SwissADME .

Advanced: How do researchers address contradictions between in vitro potency and in vivo efficacy for benzamide-based therapeutics?

Answer:

  • Metabolic stability assays : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug strategies : Mask polar groups (e.g., esterify carboxylates) to enhance bioavailability .
  • Toxicogenomics : Screen for off-target gene modulation using RNA-seq in treated tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.